tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate

Catalog No.
S12216965
CAS No.
M.F
C13H23NO4
M. Wt
257.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-c...

Product Name

tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate

IUPAC Name

tert-butyl 2,2-dimethyl-4-propanoyl-1,3-oxazolidine-3-carboxylate

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

InChI

InChI=1S/C13H23NO4/c1-7-10(15)9-8-17-13(5,6)14(9)11(16)18-12(2,3)4/h9H,7-8H2,1-6H3

InChI Key

WEUWWTDIYQIRBX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C

tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate is a chemical compound characterized by its oxazolidine structure, which includes a tert-butyl group, two methyl groups at the 2-position, and a propionyl moiety at the 4-position. The compound has the molecular formula C13H23NO4C_{13}H_{23}NO_4 and a molecular weight of approximately 243.33 g/mol. It is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features.

Typical of oxazolidines, such as:

  • Nucleophilic substitutions: The carbonyl group in the propionyl moiety can act as an electrophile, allowing nucleophiles to attack and form new bonds.
  • Hydrolysis: Under acidic or basic conditions, the ester group can undergo hydrolysis to yield the corresponding acid and alcohol.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

These reactions make tert-butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate a versatile intermediate in synthetic organic chemistry.

Synthesis of tert-butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate can be achieved through several methods:

  • Condensation Reactions: Reacting tert-butyl 2,2-dimethyl-3-carboxylic acid with propionyl chloride in the presence of a base (such as triethylamine) to form the desired ester.
  • Cyclization: Using appropriate precursors that contain both carboxylic acid and amine functionalities to promote cyclization into the oxazolidine ring.
  • Functional Group Modifications: Starting from commercially available oxazolidines and modifying functional groups through established organic transformations.

These methods highlight the compound's accessibility for further research and application.

tert-Butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its structural properties.
  • Material Science: May serve as a precursor for polymers or other materials due to its functional groups.

Interaction studies involving tert-butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate could focus on:

  • Protein Binding: Understanding how this compound interacts with biological macromolecules could provide insights into its pharmacokinetics and pharmacodynamics.
  • Receptor Binding Studies: Investigating whether it binds to specific receptors could reveal potential therapeutic applications.

Such studies are crucial for evaluating the compound's viability in drug development or other applications.

Several compounds share structural similarities with tert-butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
(R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate95715-87-0HighContains a formyl group instead of propionyl
(S)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde102308-32-7ModerateFeatures a Boc protecting group
(S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid139009-66-8ModerateContains a carboxylic acid functional group
(S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate108149-60-6ModerateContains a hydroxymethyl group

These compounds illustrate variations in functional groups that affect their reactivity and potential applications. The unique combination of tert-butyl and propionyl moieties in tert-butyl 2,2-dimethyl-4-propionyloxazolidine-3-carboxylate distinguishes it from these analogs, suggesting unique reactivity patterns and biological activities.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

257.16270821 g/mol

Monoisotopic Mass

257.16270821 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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